molecular formula C11H23N3 B1417763 N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine CAS No. 1096289-19-8

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine

Cat. No. B1417763
CAS RN: 1096289-19-8
M. Wt: 197.32 g/mol
InChI Key: YQIZJCYKHRHHDQ-UHFFFAOYSA-N
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Description

“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4°C and is in liquid form .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .


Physical And Chemical Properties Analysis

“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .

Scientific Research Applications

Synthesis of Substituted Piperidines

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine: is a valuable intermediate in the synthesis of substituted piperidines. These compounds are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The ability to create diverse substituted piperidines allows for the development of new medications with potential therapeutic applications.

Spiropiperidines Formation

The compound plays a role in the formation of spiropiperidines, which are piperidine derivatives with a spiro connection to another ring. This structural feature is significant in drug design, offering unique pharmacological properties due to its rigid conformation .

Development of Piperidinones

Piperidinones are another class of compounds that can be synthesized using N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine . These lactam structures are important in medicinal chemistry for their biological activity and are used in the creation of various pharmaceutical agents .

Biological Activity Studies

This compound is used in the biological evaluation of potential drugs containing the piperidine moiety. Its versatility in forming different piperidine derivatives makes it an excellent candidate for studying a wide range of biological activities .

Pharmacological Applications

The piperidine derivatives obtained from N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are present in many pharmaceuticals. They serve as building blocks for drugs that target a variety of diseases, showcasing the compound’s importance in pharmacological applications .

Organic Synthesis Intermediates

In organic synthesis, this compound is used as an intermediate for the preparation of various organic molecules. Its reactivity and structural features make it suitable for complex chemical transformations, contributing to the synthesis of diverse organic compounds .

Chemical Procurement and Manufacturing

The compound is also significant in the chemical industry for bulk manufacturing and procurement. It serves as a starting material for the synthesis of various chemicals, highlighting its role in the supply chain of chemical products .

Research and Development

Lastly, N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is crucial in research and development within the pharmaceutical industry. It aids in the discovery of new drugs and the optimization of existing ones, driving innovation in drug development .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, eye damage, and respiratory irritation, respectively .

properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIZJCYKHRHHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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